molecular formula C9H8BrNO B3094773 5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one CAS No. 1260761-08-7

5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B3094773
CAS No.: 1260761-08-7
M. Wt: 226.07 g/mol
InChI Key: MZNDURZLKXBGAU-UHFFFAOYSA-N
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Description

“5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one” is a compound that belongs to the class of indoles . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .


Synthesis Analysis

The synthesis of indoles, including “this compound”, can be achieved through various methods. Some of these methods include modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a bromine atom and a methyl group attached to an indole ring . The empirical formula of this compound is C8H7BrN2 .

Scientific Research Applications

Synthesis and Chemical Properties

5-Bromo-7-methyl-2,3-dihydro-1H-indol-2-one has been explored in various synthetic and chemical studies. It has been used in the synthesis of new bromo derivatives of indole and spiroindole phytoalexins, where its bromination resulted in increased anticancer activity on leukemia cell lines. This indicates its potential in medicinal chemistry, particularly in cancer research (Očenášová et al., 2015). Additionally, its intermolecular interactions and crystalline structure have been studied, contributing to our understanding of molecular interactions in solid-state chemistry (Barakat et al., 2017).

Application in Biological Studies

In biological contexts, derivatives of this compound have shown promise. Investigations have been conducted into brominated tryptophan alkaloids from Thorectidae sponges, revealing the potential of these compounds in antimicrobial applications, particularly against Staphylococcus epidermidis (Segraves & Crews, 2005).

Photobiological Applications

The compound has also been studied in photochemical contexts. A study examined the photochemical coupling of 5-bromo-1,3-dimethyluracil and its derivatives to 3-methylindole, contributing to the field of photobiology and photochemistry (Celewicz, 1989).

Potential in Drug Synthesis

Furthermore, this compound has been implicated in the synthesis of various drugs. For instance, an improved process for synthesizing a key intermediate in the production of naratriptan hydrochloride, a migraine medication, involved this compound (Shashikumar et al., 2010).

Future Directions

The future directions in the research of “5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one” and similar indole derivatives are likely to focus on the development of novel synthetic methods and the exploration of their biological activities . The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Properties

IUPAC Name

5-bromo-7-methyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-5-2-7(10)3-6-4-8(12)11-9(5)6/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNDURZLKXBGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260761-08-7
Record name 5-bromo-7-methyl-2,3-dihydro-1H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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